4-甲氧基-5-(3-吗啉代丙氧基)-2-硝基苯甲酸甲酯

描述

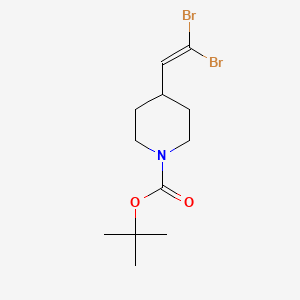

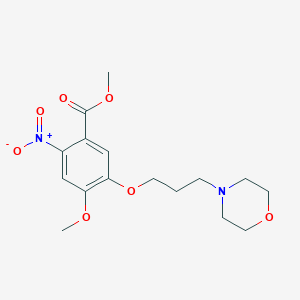

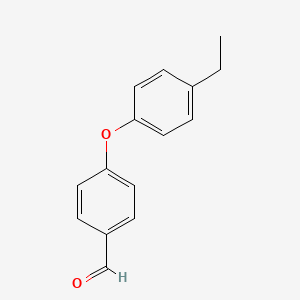

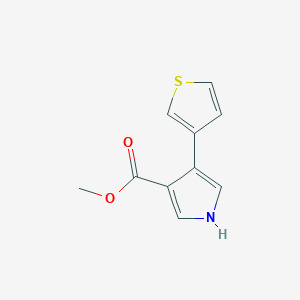

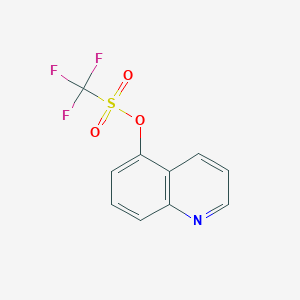

“Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate” is a chemical compound that is used in scientific research . It is also known as "4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile" . The compound has a molecular weight of 321.33 .

Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C15H19N3O5 . The InChI code for the compound is 1S/C15H19N3O5/c1-21-14-10-13 (18 (19)20)12 (11-16)9-15 (14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 321.33 . The compound should be stored in a refrigerator .科学研究应用

在癌症研究中的合成和应用

4-甲氧基-5-(3-吗啉代丙氧基)-2-硝基苯甲酸甲酯可用作合成具有潜在治疗应用的杂环化合物的起始原料。例如,Lv 和 Yin (2019) 的一项研究描述了使用 5-羟基-4-甲氧基-2-硝基苯甲酸甲酯作为前体合成一种新的杂环化合物。该化合物表现出阻断骨癌细胞增殖和诱导细胞凋亡的能力,表明其在癌症治疗中的潜力 (Lv & Yin, 2019).

在药物合成中的作用

该化合物在重要药物的合成中发挥作用。例如,Jin 等人 (2005) 概述了将其转化为苯甲酰胺衍生物的混合物,从而生产出吉非替尼,一种用于癌症治疗的药物 (Jin, Chen, Zou, Shi, & Ren, 2005).

在内生真菌研究中的用途

Xia 等人 (2011) 的一项研究报告了从红树林内生真菌黑曲霉菌中分离出新的化合物,包括 4-甲氧基-5-(3-吗啉代丙氧基)-2-硝基苯甲酸甲酯的衍生物。这些化合物表现出中等的抗肿瘤和抗菌活性,突出了它们在医学研究中的潜力 (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).

帕金森病诊断工具的开发

Wang 等人 (2017) 以该化合物为前体,合成了一种新的潜在 PET 示踪剂,用于对帕金森病中的 LRRK2 酶进行成像。这项研究表明该化合物在神经系统疾病诊断工具的开发中具有重要意义 (Wang, Gao, Xu, & Zheng, 2017).

安全和危害

作用机制

Target of Action

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an impurity of Gefitinib . Gefitinib is an antineoplastic drug that primarily targets the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation .

Mode of Action

The compound effectively inhibits all tyrosine phosphorylation sites on EGFR in both high and low EGFR-expressing cell lines . The phosphorylation sites Tyr1173 and Tyr992 are less sensitive, requiring higher concentrations of the compound for inhibition .

Biochemical Pathways

The compound’s action on EGFR leads to the inhibition of several downstream biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting EGFR, the compound can disrupt these pathways, leading to a decrease in cell proliferation and potentially leading to cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may be administered orally or intravenously. Its storage temperature is recommended to be at refrigerator levels , indicating that it may have stability issues at higher temperatures.

Result of Action

The primary result of the compound’s action is the inhibition of cell growth and proliferation. This is achieved through the inhibition of EGFR and the subsequent disruption of downstream biochemical pathways . This makes the compound potentially useful in the treatment of cancers that are characterized by overactive EGFR signaling.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may decrease at higher temperatures, as suggested by its recommended storage conditions Additionally, the compound’s efficacy may be influenced by the presence of other compounds or drugs that also target EGFR

属性

IUPAC Name |

methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJKZQXEIOILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467793 | |

| Record name | Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |

CAS RN |

214472-37-4 | |

| Record name | Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)